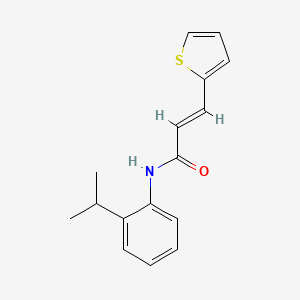
N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide, also known as ITA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ITA belongs to the category of acrylamide derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide exerts its biological effects through various mechanisms. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the inflammatory response. N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide has been found to modulate various biochemical and physiological processes in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide has also been found to inhibit the growth of fungi such as Candida albicans, which is responsible for various fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity yield. N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide is also stable under various experimental conditions and can be easily stored. However, N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide has some limitations, including its low solubility in water, which can affect its bioavailability and absorption in the body.
Direcciones Futuras
N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide has shown promising results in various preclinical studies, and further research is needed to explore its potential therapeutic applications. Some of the future directions for N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide research include:
1. Investigating the pharmacokinetics and pharmacodynamics of N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide in animal models and humans.
2. Developing novel formulations of N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide to improve its solubility and bioavailability.
3. Conducting clinical trials to evaluate the safety and efficacy of N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide in treating various diseases.
4. Studying the molecular mechanisms underlying the biological activities of N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide.
Conclusion:
N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide is a chemical compound with potential therapeutic applications. It exhibits diverse biological activities, including anti-inflammatory, anticancer, and antifungal properties. N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide has several advantages for lab experiments, including its ease of synthesis and stability. However, further research is needed to explore its potential therapeutic applications and to overcome its limitations.
Métodos De Síntesis
N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide can be synthesized through a one-pot reaction between 2-isopropylphenylamine and 2-thiophene carboxaldehyde in the presence of a base catalyst. The reaction yields N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide as a yellowish solid with a melting point of 158-160°C.
Aplicaciones Científicas De Investigación
N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties. N-(2-isopropylphenyl)-3-(2-thienyl)acrylamide has been tested against various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting their growth.
Propiedades
IUPAC Name |
(E)-N-(2-propan-2-ylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c1-12(2)14-7-3-4-8-15(14)17-16(18)10-9-13-6-5-11-19-13/h3-12H,1-2H3,(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJFUPHMMBGFOK-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=CC=C1NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

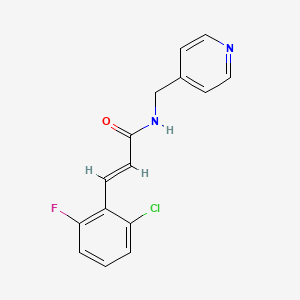
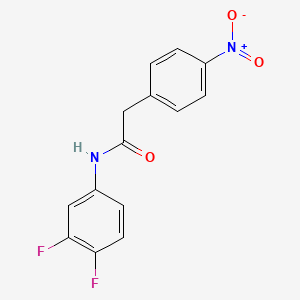
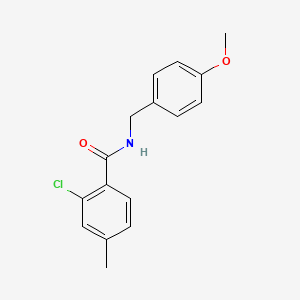
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5771385.png)
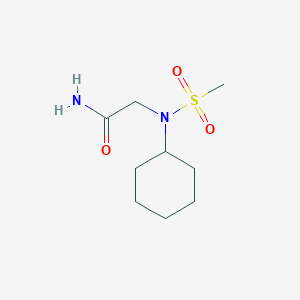
![(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5771415.png)

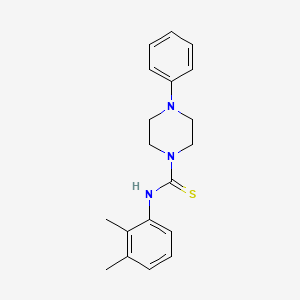
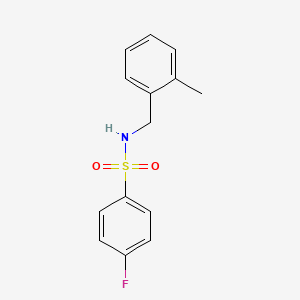
![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5771441.png)
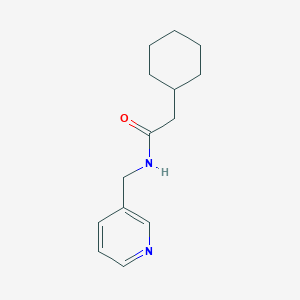
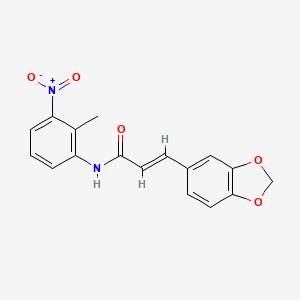
![5,5-dimethyl-3-[2-(2-propionylphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5771452.png)
![isopropyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5771455.png)